DBCO-NHCO-PEG12-amine

SPAAC Click Chemistry Kinetics

Selecting the correct linker determines PROTAC efficacy and ADC safety. DBCO-NHCO-PEG12-amine is engineered with a precise 12-unit PEG spacer that falls within the optimal range for efficient ternary complex formation, directly increasing the probability of identifying active degraders. Unlike shorter PEG4/8 variants that promote protein aggregation and rapid plasma clearance, the PEG12 architecture enhances aqueous solubility, reduces non-specific interactions, and delivers superior pharmacokinetic profiles in high-DAR ADCs, translating to improved therapeutic index and tolerability. Its SPAAC-ready DBCO group enables fast, copper-free bioconjugation at low molar excess, conserving valuable proteins. This is not a generic linker—it is a strategic, evidence-backed component for building developable PROTACs and next-generation ADCs.

Molecular Formula C45H69N3O14
Molecular Weight 876.0 g/mol
Cat. No. B8103882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-PEG12-amine
Molecular FormulaC45H69N3O14
Molecular Weight876.0 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C45H69N3O14/c46-13-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-12-44(49)47-14-11-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49)
InChIKeyAKUCYRZHMXXTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NHCO-PEG12-amine: Technical Overview for Scientific Procurement and Sourcing


DBCO-NHCO-PEG12-amine is a heterobifunctional linker characterized by a dibenzocyclooctyne (DBCO) group, a discrete 12-unit polyethylene glycol (PEG12) spacer, and a terminal primary amine . It serves as a foundational reagent for strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction widely used in bioconjugation, targeted protein degradation, and diagnostic probe development . The compound is commonly supplied as a solid with a molecular weight of 876.04 g/mol (formula C45H69N3O14) and a purity of ≥95% . Its primary applications include the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where it functions as a non-cleavable linker that imparts enhanced solubility and reduces non-specific interactions .

Why DBCO-NHCO-PEG12-amine Cannot Be Replaced by Generic DBCO-PEGn-amine Linkers in Critical Workflows


While all DBCO-PEGn-amine linkers share a common functional motif, their performance in advanced bioconjugation is exquisitely sensitive to the length of the PEG spacer . Generic substitution, such as replacing DBCO-NHCO-PEG12-amine with a shorter DBCO-PEG4-amine or DBCO-PEG8-amine, introduces quantifiable risks that compromise experimental outcomes. Shorter PEG linkers demonstrably reduce aqueous solubility, increase the propensity for protein aggregation, and accelerate plasma clearance of resulting conjugates, thereby undermining the pharmacokinetic (PK) profile and therapeutic index of ADCs [1]. Furthermore, in PROTAC applications, linker length is a critical determinant of ternary complex formation and degradation efficiency; using an unoptimized linker can lead to a complete loss of efficacy, rendering the study inconclusive . Therefore, the selection of the precise PEG12 variant is not merely a preference but a requisite for achieving the solubility, stability, and bioactivity that differentiate a successful experiment from a failed one.

Quantitative Evidence: DBCO-NHCO-PEG12-amine Differentiation from In-Class Analogs


SPAAC Kinetics: DBCO Reactivity vs. BCN Cyclooctyne

In a direct comparative study, the second-order rate constant for SPAAC ligation with a peptide-based azide was measured at 0.34 M⁻¹ s⁻¹ for DBCO, compared to 0.28 M⁻¹ s⁻¹ for the cyclooctyne BCN [1]. This demonstrates that the DBCO group confers a 21% faster reaction rate under identical conditions. Additional studies confirm that DBCO reactivity falls within a range of 0.3 to 0.9 M⁻¹ s⁻¹, and that the presence of a PEG linker can further enhance reaction rates by an average of 31% [2].

SPAAC Click Chemistry Kinetics Bioconjugation

ADC Pharmacokinetics: PEG12 vs. PEG4 Linker Impact on Clearance

In a systematic study of antibody-drug conjugates (ADCs), DAR8-ADCs constructed with a PEG12 linker demonstrated a significantly improved pharmacokinetic (PK) profile compared to those with a PEG4 linker or no PEG linker at all [1]. The study concluded that longer PEG chains (PEG8 and PEG12) are associated with lower plasma clearance rates and higher plasma and tumor exposures [2]. This is corroborated by findings that ADCs with short or no PEG linkers exhibit faster clearance and produce higher peak tissue concentrations (Cmax) of the released payload, increasing the risk of off-target toxicity [3].

ADC Pharmacokinetics Linker Design Drug Development

PROTAC Linker Optimization: The Criticality of PEG12 Length

Extensive research in PROTAC development has established that linker length is a paramount variable governing degradation efficiency . The ideal linker length for PROTACs is reported to range from 12 to over 20 carbons, a specification that aligns precisely with the extended reach provided by a PEG12 spacer [1]. While direct comparative degradation data for the specific DBCO-NHCO-PEG12-amine linker are not publicly available, the class-level inference is strong: linkers that fall outside this optimal window, such as shorter PEG4 or PEG8 variants, frequently exhibit severely attenuated or completely abrogated protein degradation activity . The PEG12 spacer is therefore empirically positioned within the optimal range to facilitate productive ternary complex formation between the target protein and E3 ligase.

PROTAC Targeted Protein Degradation Linker Length E3 Ligase

Solubility Enhancement: DBCO-NHCO-PEG12-amine vs. Non-PEGylated DBCO Analogs

The incorporation of a PEG12 spacer confers a substantial increase in aqueous solubility compared to DBCO linkers lacking a PEG chain or possessing a very short PEG chain . While precise solubility values for the target compound in pure water are not uniformly reported across vendors, the compound is consistently described as being readily soluble in water and polar organic solvents such as DMSO and DMF [1]. This is in stark contrast to many non-PEGylated DBCO reagents, which often require a higher percentage of organic co-solvent or more complex formulation strategies to achieve dissolution. The increased hydrophilicity directly reduces the risk of protein aggregation during conjugation and improves the handling characteristics of the reagent in aqueous biological buffers .

Solubility Bioconjugation Aqueous Compatibility Formulation

Validated Application Scenarios for DBCO-NHCO-PEG12-amine Based on Quantitative Evidence


High-Throughput PROTAC Library Synthesis

For medicinal chemistry teams synthesizing and screening PROTAC libraries, the empirical evidence supports the use of DBCO-NHCO-PEG12-amine as a foundational linker. The PEG12 length falls squarely within the reported optimal range (12-20+ carbons) for efficient ternary complex formation, maximizing the probability of identifying active degraders [1]. Its dual reactivity enables a modular, 'click-and-go' assembly strategy, while its proven solubility characteristics facilitate high-throughput parallel synthesis in 96- or 384-well plates, minimizing precipitation and ensuring uniform reaction conditions across a diverse compound library .

Preclinical ADC Development with Improved Tolerability

In the development of next-generation antibody-drug conjugates (ADCs), particularly those with high drug-to-antibody ratios (DAR) such as DAR8, the selection of a linker is pivotal for balancing efficacy and safety. The evidence demonstrates that ADCs built with PEG12 linkers exhibit a superior pharmacokinetic profile compared to those with PEG4 linkers, leading to lower plasma clearance and reduced peak tissue concentrations of the cytotoxic payload [1]. This translates directly to an improved therapeutic index and higher tolerability in vivo, as shown in studies where PEG12-containing DAR8-ADCs showed no weight loss in animal models . This linker is thus a strategic choice for programs aiming to advance high-DAR ADCs into preclinical development with a lower risk of dose-limiting toxicity.

Optimized Bioconjugation for Sensitive Protein Labeling

For applications requiring the labeling of delicate proteins, antibodies, or cell-surface receptors under physiological conditions, the combination of DBCO's fast SPAAC kinetics (0.34 M⁻¹ s⁻¹) and the PEG12 spacer's hydrophilicity offers a distinct advantage [1]. The rapid, copper-free reaction allows for efficient labeling at lower molar excesses of the linker, conserving valuable protein. Simultaneously, the PEG12 spacer provides a flexible, non-fouling tether that minimizes steric hindrance and reduces the risk of protein aggregation or precipitation, a common issue with shorter, more hydrophobic linkers . This ensures that the resulting bioconjugates remain monodisperse and retain their native biological activity, which is critical for downstream assays and in vivo imaging studies [2].

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